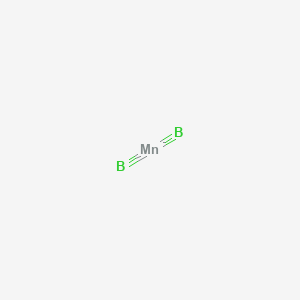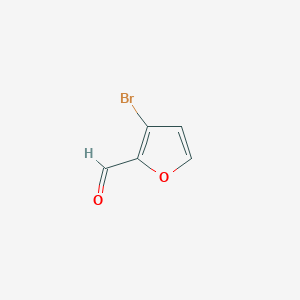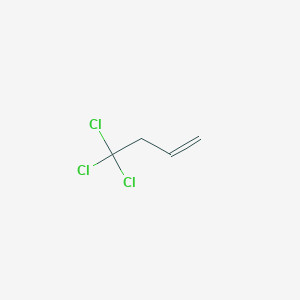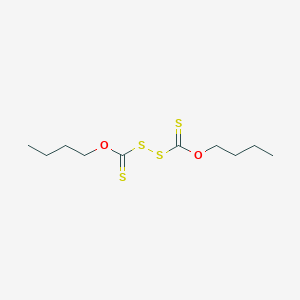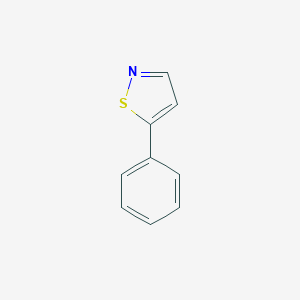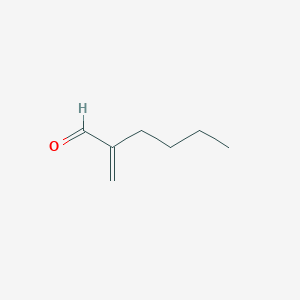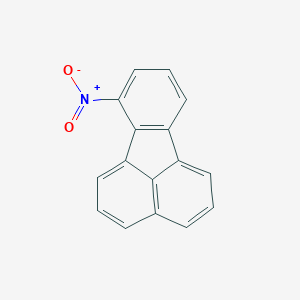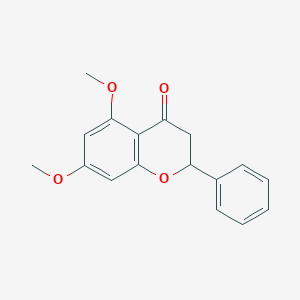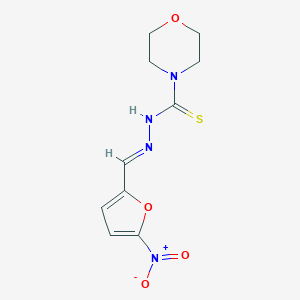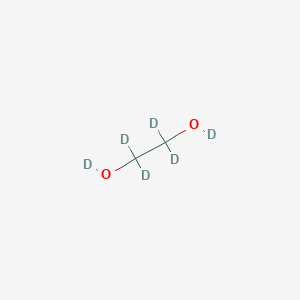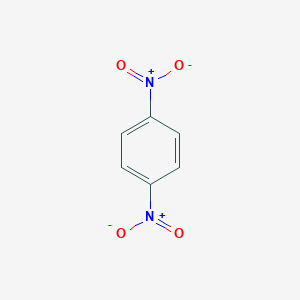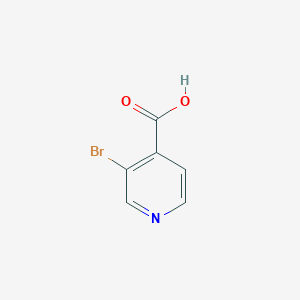![molecular formula C19H23NO2 B086112 (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene CAS No. 1092-95-1](/img/structure/B86112.png)
(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene, also known as DMAT, is a synthetic compound that has been widely studied for its potential use in the treatment of various diseases. DMAT belongs to the class of tetracyclic indole alkaloids and has been found to exhibit a wide range of biological activities.
Mechanism Of Action
The exact mechanism of action of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth and proliferation, and has been found to be overexpressed in many types of cancer. By inhibiting the activity of CK2, (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene may be able to slow down or stop the growth of cancer cells.
Biochemical And Physiological Effects
(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene has also been found to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. However, (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene is a highly complex molecule that requires specialized knowledge and expertise to synthesize. Additionally, the exact mechanism of action of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene is not fully understood, which may limit its potential use in the treatment of certain diseases.
Future Directions
There are several future directions for the study of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Another area of research could focus on the development of new derivatives of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene that exhibit improved anti-tumor activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene involves several steps, including the condensation of tryptamine with an aldehyde, followed by a Pictet-Spengler reaction to form the tetracyclic indole ring system. The final step involves the introduction of a methyl group at the 17th position of the molecule. The synthesis of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene is a complex process that requires specialized knowledge and expertise.
Scientific Research Applications
(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene has been extensively studied for its potential use in the treatment of cancer. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy.
properties
CAS RN |
1092-95-1 |
|---|---|
Product Name |
(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene |
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(1S,9S)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene |
InChI |
InChI=1S/C19H23NO2/c1-20-9-8-19-12-15(22-3)6-7-16(19)18(20)10-13-4-5-14(21-2)11-17(13)19/h4-5,7,11-12,18H,6,8-10H2,1-3H3/t18-,19+/m0/s1 |
InChI Key |
RLBBKMNUJUFWPA-RBUKOAKNSA-N |
Isomeric SMILES |
CN1CC[C@@]23C=C(CC=C2[C@@H]1CC4=C3C=C(C=C4)OC)OC |
SMILES |
CN1CCC23C=C(CC=C2C1CC4=C3C=C(C=C4)OC)OC |
Canonical SMILES |
CN1CCC23C=C(CC=C2C1CC4=C3C=C(C=C4)OC)OC |
synonyms |
5,6,8,14-Tetradehydro-3,6-dimethoxy-17-methylmorphinan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



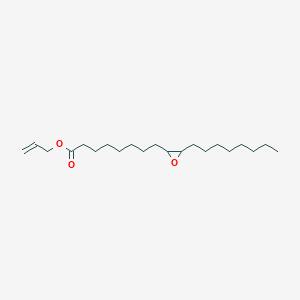
![9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B86032.png)
